Tolpronine hydrochloride is a chemical compound recognized for its pharmacological properties, particularly in the field of neuroscience. Its IUPAC name is 1-(3,6-dihydro-2H-pyridin-1-yl)-3-(2-methylphenoxy)propan-2-ol; hydrochloride, with the molecular formula and a CAS number of 6775-25-3. The compound is primarily classified as a sodium and calcium channel blocker, which indicates its potential role in modulating nerve signal transmission and muscle relaxation.
Source: Tolpronine hydrochloride is synthesized from L-proline and other reagents such as triphosgene or phosgene, typically in solvents like anhydrous tetrahydrofuran or 1,4-dioxane. These synthesis methods highlight its relevance in pharmaceutical research and development.
The synthesis of Tolpronine hydrochloride involves several key steps:
This multi-step synthesis reflects the complexity involved in producing Tolpronine hydrochloride, which may include purification processes to isolate the desired hydrochloride salt form from by-products.
Tolpronine hydrochloride has a distinct molecular structure characterized by the following features:
The structure includes a pyridine ring and a phenoxy group, which contribute to its biological activity by interacting with various ion channels in neuronal tissues.
Tolpronine hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for understanding how modifications to Tolpronine hydrochloride can enhance or alter its therapeutic effects.
The mechanism of action of Tolpronine hydrochloride primarily involves:
While the exact pathways remain to be fully elucidated, its action on ion channels suggests potential applications in treating conditions related to muscle spasticity or neuropathic pain.
Tolpronine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies when developing drugs based on Tolpronine hydrochloride.
Tolpronine hydrochloride has significant scientific uses, including:
Tolperisone hydrochloride (2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride) emerged from systematic structural modifications of cocaine undertaken by researchers at Gedeon Richter Ltd. (Budapest, Hungary) in the 1950s. The primary objective was to retain muscle relaxant properties while eliminating cocaine's addictive potential and sympathomimetic effects. Early synthetic routes involved the condensation of 1-(4-methylphenyl)-2-methylpropan-1-one with formaldehyde and piperidine via a Mannich reaction, producing the racemic β-aminoketone scaffold characteristic of tolperisone [3] [6]. This method, however, yielded significant impurities, notably the cytotoxic degradant 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (4-MMPPO or vinyl ketone), often exceeding 500 ppm in early batches [1] [10].
Industrial-scale optimization (patented in US20060041141A1) introduced critical purification protocols:
Table 1: Key Synthetic Intermediates and Impurities in Tolperisone Synthesis
Compound | Role | Significance |
---|---|---|
1-(4-Methylphenyl)propan-1-one | Starting material | Commercial availability; methyl group enables 4-position substitution |
4-Methylpropiophenone | Ketone precursor | Reacts with formaldehyde/piperidine in Mannich reaction |
4-MMPPO (vinyl ketone) | Primary degradant | Cytotoxic; implicated in allergic reactions; target for purification [2] |
This synthetic evolution established tolperisone as a non-narcotic, non-sedating alternative to classical muscle relaxants, leveraging cocaine's structural motif but with a distinct pharmacological profile [6].
Tolperisone possesses a chiral center at the carbon α to the carbonyl group, resulting in (R)- and (S)-enantiomers. Early pharmacological studies indicated stereoselective activity, with the (S)-enantiomer exhibiting superior spinal reflex inhibition, but industrial production retained the racemic mixture due to synthesis and purification challenges [5] [6]. Modern separation techniques focus on chromatographic resolution:
Table 2: Enantiomeric Separation Parameters for Tolperisone and Analogues
Compound | Chiral Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Elution Order |
---|---|---|---|---|---|
Tolperisone | Chiralcel OZ-RH | 20 mM NH4OAc (pH 8.0)/ACN (70:30) | 1.22 | 1.66 | (R)- before (S)- |
Eperisone | Chiralcel OZ-RH | 20 mM NH4OAc (pH 7.0)/ACN (70:30) | 1.21 | 2.24 | Undetermined (racemization) |
These techniques enabled pharmacological evaluation of individual enantiomers, revealing nuances in receptor binding and metabolism absent in racemic studies [5] [6].
Tolperisone belongs to a broader class of piperidine-based β-aminoketones sharing a core structure but differentiated by aryl-group substitutions and stereoelectronic properties. Key analogues include:
Table 3: Pharmacological Targets and Binding Affinities of Tolperisone Analogues
Compound | Sodium Channel Blockade (IC50, μM) | Calcium Channel Blockade (IC50, μM) | Primary Metabolic Pathway |
---|---|---|---|
Tolperisone | 89 (Nav1.6) | 85 (Cav2.2) | CYP2D6 ω-1 hydroxylation [4] |
Eperisone | 102 (Nav1.4) | 58 (Cav2.2) | CYP3A4 N-dealkylation |
Lanperisone | 42 (Nav1.6) | 91 (Cav2.2) | Glucuronidation |
Inaperisone | 115 (Nav1.2) | 64 (Cav3.2) | CYP2C19 oxidation |
Mechanistically, these analogues share a dual ion-channel blockade paradigm:
Silperisone (RGH-5002), a non-chiral silicon-containing derivative, exemplifies targeted optimization—retaining tolperisone’s pharmacophore while enhancing blood-brain barrier permeability and resistance to oxidative degradation [6].
Table 4: Structural Modifications Defining Tolperisone Analogues
Compound | Aryl Group | Alkyl Chain | Key Structural Feature | Clinical Advantage |
---|---|---|---|---|
Tolperisone | 4-Methylphenyl | -CH3 | Chiral center at Cα | Balanced oral absorption |
Eperisone | 4-Ethylphenyl | -CH3 | Increased lipophilicity | Enhanced calcium channel blockade |
Lanperisone | 4-Chlorophenyl | -CH3 | Electron-withdrawing substituent | Higher sodium channel affinity |
Inaperisone | 4-Methylphenyl | Cyclopropyl | Rigidified β-carbon | T-type calcium channel selectivity |
Silperisone | 4-Methylphenyl | -Si(CH3)2- | Silicon-for-carbon substitution | Improved metabolic stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7